![molecular formula C18H13N3O B187183 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine CAS No. 5207-52-3](/img/structure/B187183.png)
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
“5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Synthesis Analysis
The synthesis of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” involves several steps. Starting from the reaction of furoin with malonitrile in the presence of diethylamine . The 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine was dissolved in 1-propanol, followed by aniline and the mixture was refluxed for 24 hours .
Molecular Structure Analysis
The molecular formula of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” is C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .
Chemical Reactions Analysis
The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Physical And Chemical Properties Analysis
It is a solid substance . The compound has a molecular weight of 345.36 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Scientific Field
Biology - Proteomics Application Summary: This compound is used in proteomics research to study protein interactions and functions. It serves as a specialty product for identifying and quantifying proteins in complex biological samples, aiding in the understanding of cellular processes .
Methods of Application
Researchers use this compound in mass spectrometry-based proteomic analysis. It is often part of the sample preparation phase where it may interact with target proteins or peptides. The compound’s molecular weight (MW: 287.32) and properties are crucial for its integration into the proteomic workflows .
Results Summary
The use of this compound in proteomics has enabled the identification of novel protein interactions, providing insights into cellular mechanisms. However, specific quantitative data or statistical analyses related to its use in proteomics are not detailed in the available resources.
Antiviral Activity
Scientific Field
Medicine - Virology Application Summary: 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine has been studied for its antiviral properties. It shows potential in inhibiting the replication of certain viruses, contributing to the development of new antiviral drugs .
Methods of Application
The compound is synthesized and tested against various viral strains in vitro. It is evaluated for its efficacy in inhibiting viral replication by measuring the reduction in viral RNA or protein levels.
Results Summary
The compound exhibited promising antiviral activity in preliminary studies, with a significant reduction in viral replication markers. However, detailed quantitative results or statistical analyses are not provided in the available summaries.
Enzyme Inhibition
Scientific Field
Biochemistry Application Summary: In biochemistry, this compound is explored for its role as an enzyme inhibitor, particularly targeting enzymes involved in the folic acid cycle, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Methods of Application
The compound is used in enzymatic assays to determine its inhibitory effects on TS and DHFR. It is added to reaction mixtures containing the enzyme and substrate, and the activity is measured by the production of reaction products.
Results Summary
Studies have shown that 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine can inhibit the activity of these enzymes, suggesting potential therapeutic applications. Specific inhibition constants (Ki) or IC50 values are not mentioned in the search results.
Pharmacological Research
Scientific Field
Pharmacology Application Summary: The compound is investigated for its pharmacological effects, including interactions with various biological targets like kinases and biotin carboxylase, which are important for drug discovery .
Methods of Application
Pharmacological studies involve the use of cell-based assays and biochemical tests to assess the compound’s efficacy and interaction with target proteins.
Results Summary
While the compound has shown interactions with key biological targets, the exact outcomes and statistical significance of these interactions require further research and are not extensively covered in the available data.
Biotechnology Applications
Scientific Field
Biotechnology Application Summary: Biotechnological applications of this compound include its use in the development of biosensors and bioassays, where it may act as a recognition element or a reporter .
Methods of Application
The compound is integrated into biosensor systems or bioassays, and its interaction with biological molecules is monitored to detect specific analytes or biological activities.
Results Summary
The incorporation of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine into biotechnological tools has enhanced the sensitivity and specificity of these systems. Quantitative performance metrics such as detection limits and response times are not detailed in the search results.
Materials Science
Scientific Field
Materials Science Application Summary: In materials science, the compound’s unique structure and properties are exploited to synthesize novel materials with potential electronic or photonic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAOWMPUWGJZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302737 | |
| Record name | 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
CAS RN |
5207-52-3 | |
| Record name | 5207-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

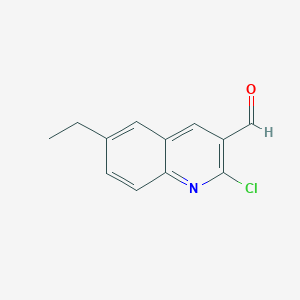


![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
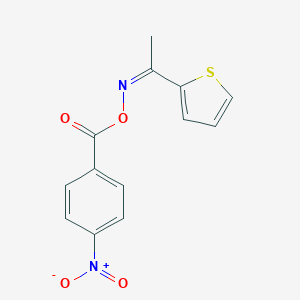

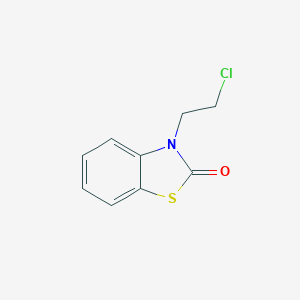
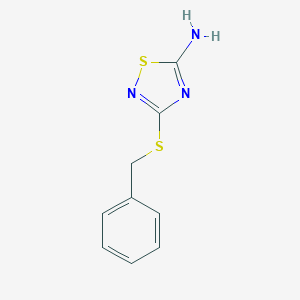
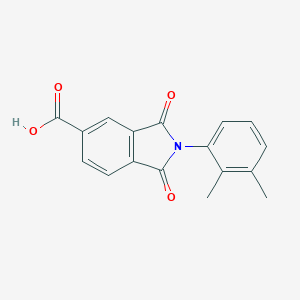
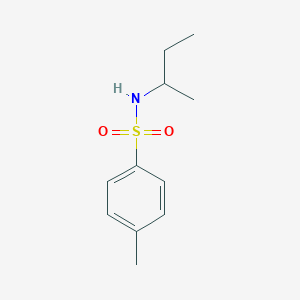
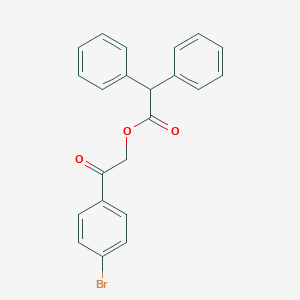
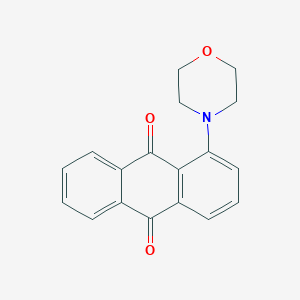
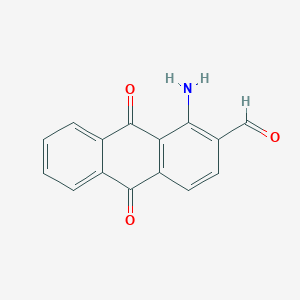
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)